

An In-depth Technical Guide to the Synthesis of 4-(Diethylamino)benzohydrazide

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Compound of Interest

Compound Name: 4-(Diethylamino)benzohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthesis protocol for **4-(diethylamino)benzohydrazide**, a versatile intermediate in pharmaceutical and chemical research. The document outlines a two-step synthetic pathway, commencing with the esterification of 4-(diethylamino)benzoic acid, followed by hydrazinolysis of the resulting ester. Detailed experimental procedures, tabulated quantitative data, and a visual representation of the synthesis workflow are presented to facilitate replication and understanding by researchers in drug development and organic synthesis.

I. Overview of the Synthetic Pathway

The synthesis of **4-(diethylamino)benzohydrazide** is efficiently achieved through a two-step process. The first step involves the conversion of 4-(diethylamino)benzoic acid to its corresponding ethyl ester, ethyl 4-(diethylamino)benzoate. This esterification is typically acid-catalyzed. The subsequent step is the hydrazinolysis of the purified ester using hydrazine hydrate, which yields the desired **4-(diethylamino)benzohydrazide**. This method is analogous to established procedures for the synthesis of other benzohydrazide derivatives.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 4-(diethylamino)benzoate

This procedure details the acid-catalyzed esterification of 4-(diethylamino)benzoic acid with ethanol.

Methodology:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(diethylamino)benzoic acid (1 equivalent).
- Add absolute ethanol in excess (e.g., 5-10 volumes relative to the benzoic acid).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature.
- Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to obtain the crude ethyl 4-(diethylamino)benzoate.
- The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Step 2: Synthesis of 4-(Diethylamino)benzohydrazide

This procedure describes the conversion of ethyl 4-(diethylamino)benzoate to **4-(diethylamino)benzohydrazide** via hydrazinolysis.

Methodology:

- In a round-bottom flask fitted with a reflux condenser, dissolve the purified ethyl 4-(diethylamino)benzoate (1 equivalent) in ethanol (5-10 volumes).

- Add hydrazine hydrate (80-99% solution, 3-5 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by TLC.
- Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
- Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting material and excess hydrazine.
- The crude **4-(diethylamino)benzohydrazide** can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.

III. Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Compounds

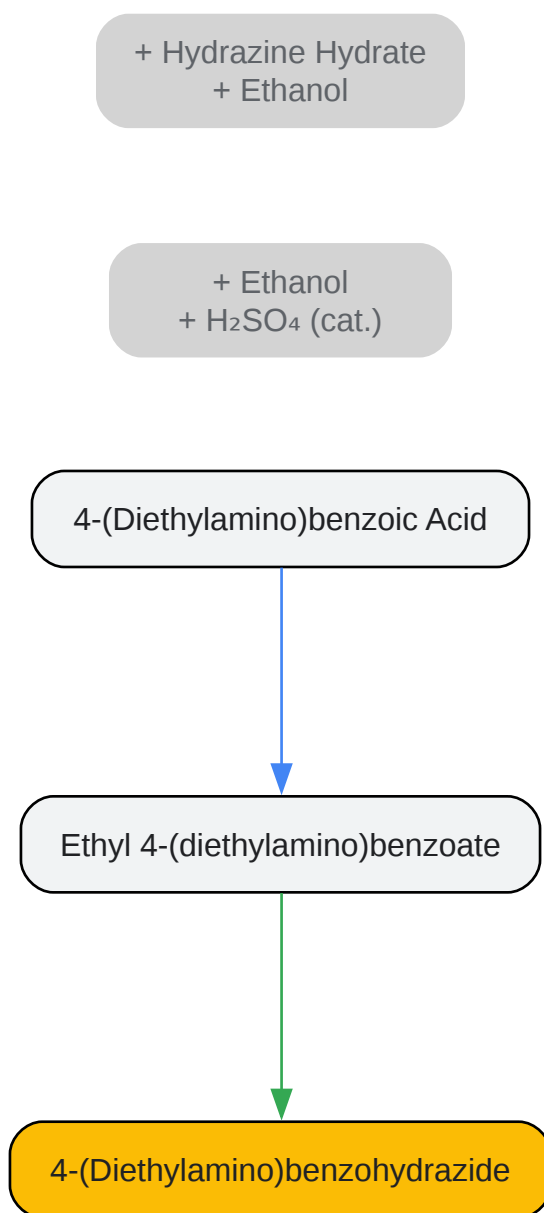
Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
4-(Diethylamino)benzoic acid	C ₁₁ H ₁₅ NO ₂	193.24	192-193[1]	Powder[1]
Ethyl 4-(diethylamino)benzoate	C ₁₃ H ₁₉ NO ₂	221.30	Not specified	Not specified
4-(Diethylamino)benzohydrazide	C ₁₁ H ₁₇ N ₃ O	207.27	Not specified	Solid

Table 2: Typical Reaction Parameters and Expected Outcomes

Reaction Step	Key Reagents	Solvent	Reaction Time	Typical Yield
Esterification	4-(Diethylamino)benzoic acid, Ethanol, H ₂ SO ₄ (cat.)	Ethanol	4-6 hours	80-90%
Hydrazinolysis	Ethyl 4-(diethylamino)benzoate, Hydrazine hydrate	Ethanol	6-12 hours	75-85%

IV. Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of **4-(diethylamino)benzohydrazide**.



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Caption: Two-step synthesis of **4-(diethylamino)benzohydrazide**.

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References

- 1. 对二乙胺苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
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